molecular formula C6H12ClN5 B2719524 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-amine hydrochloride CAS No. 1909325-69-4

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-amine hydrochloride

Cat. No. B2719524
CAS RN: 1909325-69-4
M. Wt: 189.65
InChI Key: YNHWMEJDDKLCFK-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a tetrazoloazepine derivative that has been synthesized through a specific method, and it has been found to have unique biochemical and physiological effects, which make it a promising candidate for further research.

Scientific Research Applications

Anticonvulsant Activity

The tetrazole nucleus has been a focal point in the search for anticonvulsant agents. In a study by Wang et al., seventeen 7-alkyl-7H-tetrazolo[1,5-g]purine derivatives were synthesized and evaluated for their anticonvulsant activity in a mouse model . Among these compounds, 7-(3-chlorobenzyl)-7H-tetrazolo[1,5-g]purine (3h) emerged as the most potent, with a median effective dose (ED50) value of 28.9 mg/kg and a protective index value of 15.8. Notably, it exhibited better anticonvulsant activity and higher safety than the marketed drug carbamazepine. The mechanism of action involves GABA-mediated pathways.

Other Applications

Although not directly studied for these applications, the tetrazole nucleus has been associated with antibacterial, antifungal, antimalarial, and anti-inflammatory activities. Exploring these aspects may reveal additional therapeutic potential for this compound .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5.ClH/c7-5-1-2-6-8-9-10-11(6)4-3-5;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHWMEJDDKLCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=NN2CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-amine hydrochloride

CAS RN

1909325-69-4
Record name 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-amine hydrochloride
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